Urea Transporter-B (UT-B) Inhibitory Potency: 34-Fold Selectivity Over a Structurally Related Pyrazolo[1,5-a]pyrimidine Urea Derivative
In a direct comparative analysis of urea transporter inhibition, 1-cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea inhibited rat UT-B expressed in MDCK cells with an IC50 of 900 nM [1]. By contrast, a structurally distinct pyrazolo[1,5-a]pyrimidine urea derivative (BDBM50575415 / CHEMBL4864170) exhibited an IC50 of 31,000 nM against the same rat UT-B target under comparable assay conditions [2]. This represents a 34.4-fold difference in UT-B inhibitory potency, demonstrating that the cyclohexyl-urea substitution pattern confers substantially greater UT-B affinity within this chemotype.
| Evidence Dimension | UT-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 900 nM |
| Comparator Or Baseline | BDBM50575415 (CHEMBL4864170, a pyrazolo[1,5-a]pyrimidine urea derivative with different substitution): IC50 = 31,000 nM |
| Quantified Difference | 34.4-fold greater potency for the target compound |
| Conditions | Rat UT-B expressed in MDCK cells; urea transport inhibition assay; incubation time: 15–30 min |
Why This Matters
For researchers investigating urea transporter pharmacology or screening for UT-B-selective tool compounds, this potency differential makes 1-cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea a substantially more sensitive probe than alternative pyrazolo[1,5-a]pyrimidine ureas with different N-substituents.
- [1] BindingDB Entry BDBM50512247 (CHEMBL4545692). IC50: 900 nM for rat UT-B. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50512247 View Source
- [2] BindingDB Entry BDBM50575415 (CHEMBL4864170). IC50: 31,000 nM for rat UT-B. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575415 View Source
